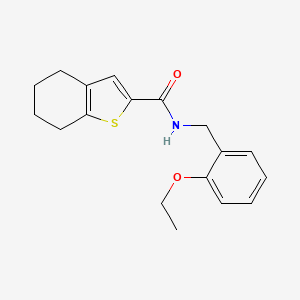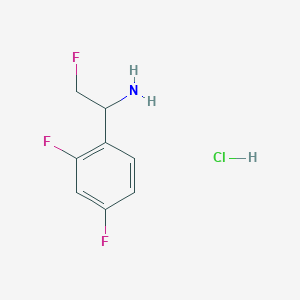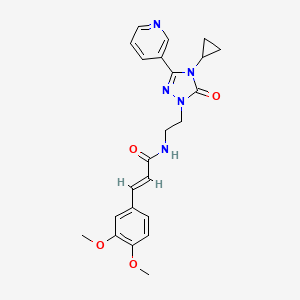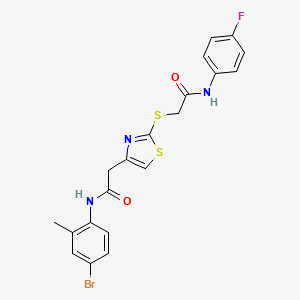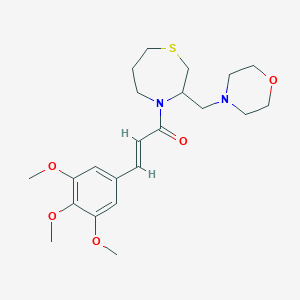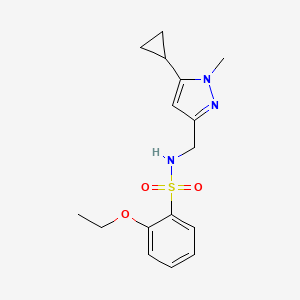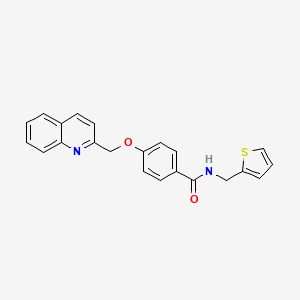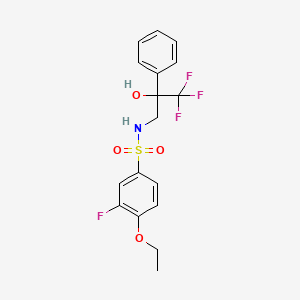![molecular formula C14H19N3O2S2 B2834750 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole CAS No. 1448133-20-7](/img/structure/B2834750.png)
5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H19N3O2S2. More detailed structural analysis would require additional resources such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H19N3O2S2) and molecular weight (325.45). More detailed properties would require additional resources such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Receptor Antagonist Applications
One significant application of similar thiazole derivatives is in the development of potent receptor antagonists. For example, a structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists, including 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effectiveness in penetrating the blood-brain barrier upon peripheral administration, suggesting its utility as a pharmacological tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Corrosion Inhibition
Research into oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential for industrial applications to protect against corrosion. This includes derivatives like 5-benzyl-3-((4-nitrophenylamino) methyl)-1,3,4-oxadiazole-2-(3H)-thione, which show high inhibition efficiency, indicating the broader utility of thiazole compounds in corrosion protection (Kalia et al., 2020).
Antimicrobial Activity
Thiazolidinone derivatives, including those with thiazole moieties, have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2012).
Anticancer and Neuroprotective Activities
Studies on 2-amino-1,3,4-thiadiazole based compounds have shown promising anticancer activity against various cancers, including nervous system tumors, and neuroprotective effects in neuronal cultures exposed to neurotoxic agents. This highlights the potential therapeutic applications of thiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).
Photophysical Properties
Research into 5-N-Arylamino-4-methylthiazoles demonstrates the impact of substituents on photophysical properties, indicating applications in materials science for the development of compounds with specific optical properties (Murai et al., 2017).
Eigenschaften
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-7-5-6-8-12(10)14-16-11(2)13(20-14)9-15-21(18,19)17(3)4/h5-8,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBKINHTWAIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-YL]methyl}sulfamoyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

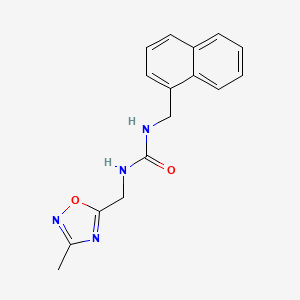
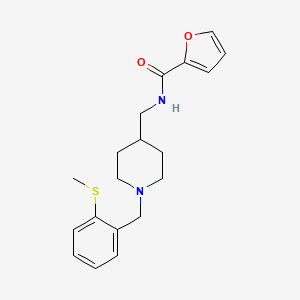
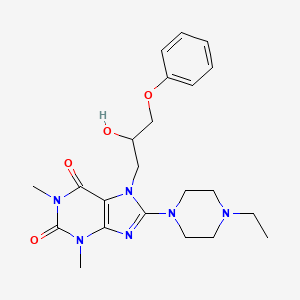
![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
